molecular formula C8H8Cl2O3S B15326761 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride

2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride

Katalognummer: B15326761
Molekulargewicht: 255.12 g/mol
InChI-Schlüssel: LEMWYSTZPDENSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O3S and a molecular weight of 255.11 g/mol . This compound is known for its versatility and is used in various specialized applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to maintain consistency and efficiency in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Wirkmechanismus

The mechanism by which 2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. These reactions are crucial in the modification of molecules and the synthesis of complex compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Chlorophenoxy)ethane-1-sulfonyl chloride: Similar in structure but with the chlorine atom in the para position.

    2-(3-Bromophenoxy)ethane-1-sulfonyl chloride: Contains a bromine atom instead of chlorine.

    2-(3-Methylphenoxy)ethane-1-sulfonyl chloride: Features a methyl group instead of a chlorine atom.

Uniqueness

2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the 3-chlorophenoxy group, which imparts specific reactivity and properties that are advantageous in certain chemical syntheses and applications. The position of the chlorine atom influences the compound’s reactivity and the types of reactions it can undergo .

Eigenschaften

Molekularformel

C8H8Cl2O3S

Molekulargewicht

255.12 g/mol

IUPAC-Name

2-(3-chlorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c9-7-2-1-3-8(6-7)13-4-5-14(10,11)12/h1-3,6H,4-5H2

InChI-Schlüssel

LEMWYSTZPDENSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)OCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.